molecular formula C21H20N4O3S2 B11620975 2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620975
M. Wt: 440.5 g/mol
InChI Key: KAHFOVGPFDJSMS-WJDWOHSUSA-N
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Description

2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Furylmethyl Group: This step involves the reaction of the intermediate with furfural or a similar furyl-containing compound under reductive amination conditions.

    Formation of the Thiazolidinone Moiety: This can be synthesized by reacting a thioamide with a suitable α-haloketone or α-haloester, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Due to its complex structure, the compound may interact with multiple biological targets, making it a potential lead compound for the development of new therapeutic agents.

Industry

In material science, the compound can be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. its multiple functional groups suggest that it can interact with various molecular targets. For example, the thioxo group may interact with thiol-containing enzymes, while the pyrido[1,2-a]pyrimidin-4-one core may bind to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-furylmethyl)amino]-2-methyl-1-propanol hydrochloride: This compound shares the furylmethylamino group but differs in the rest of its structure.

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound has a different core structure but shares some functional groups.

Uniqueness

2-[(2-furylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with a thioxo-thiazolidinone moiety and a furylmethylamino group. This unique structure provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O3S2/c1-3-8-25-20(27)16(30-21(25)29)11-15-17(22-12-14-7-5-10-28-14)23-18-13(2)6-4-9-24(18)19(15)26/h4-7,9-11,22H,3,8,12H2,1-2H3/b16-11-

InChI Key

KAHFOVGPFDJSMS-WJDWOHSUSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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